Trichlorogermane

Surface Chemistry FTIR Spectroscopy Semiconductor Epitaxy

Trichlorogermane (HGeCl₃, CAS 1184-65-2), also known as germanochloroform, is a colorless to pale yellow, moisture-sensitive liquid with a pungent odor. It belongs to the class of inorganic germanium hydride halides, serving as a critical molecular precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for fabricating germanium-containing semiconductor thin films.

Molecular Formula Cl3Ge
Molecular Weight 179 g/mol
CAS No. 1184-65-2
Cat. No. B072276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorogermane
CAS1184-65-2
Molecular FormulaCl3Ge
Molecular Weight179 g/mol
Structural Identifiers
SMILESCl[Ge](Cl)Cl
InChIInChI=1S/Cl3Ge/c1-4(2)3
InChIKeyYITSIQZHKDXQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichlorogermane (CAS 1184-65-2) | Procurement Data & Physical Properties for Semiconductor Precursor Selection


Trichlorogermane (HGeCl₃, CAS 1184-65-2), also known as germanochloroform, is a colorless to pale yellow, moisture-sensitive liquid with a pungent odor [1]. It belongs to the class of inorganic germanium hydride halides, serving as a critical molecular precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for fabricating germanium-containing semiconductor thin films [2]. Key physical properties include a boiling point of 75 °C, a melting point of −71 °C, and a density of 1.93 g/cm³ at 0 °C [1]. Its defining characteristic is its high reactivity, particularly its ability to readily generate the reactive germanium(II) dichloride (GeCl₂) intermediate at moderate temperatures (∼70 °C), which underpins its utility in low-temperature deposition processes [3].

Trichlorogermane vs. GeCl₄ & GeH₄: Why Supplier Purity and Reactivity Profile Dictate Process Outcomes


Despite being grouped under the broad category of 'germanium precursors', trichlorogermane (HGeCl₃), germanium tetrachloride (GeCl₄), and germane (GeH₄) are not functionally interchangeable. Substitution without process re-engineering leads to divergent outcomes in deposition temperature, film stoichiometry, and surface chemistry. HGeCl₃ uniquely provides a balanced reactivity profile; unlike GeCl₄, which lacks a reducing hydride ligand and requires higher thermal budgets [1], and unlike GeH₄, which is highly pyrophoric and demands extreme safety protocols, HGeCl₃ enables low-temperature deposition (e.g., 60 °C) via an in-situ GeCl₂ intermediate pathway [2]. Furthermore, its decomposition on silicon surfaces results in complete hydrogen transfer, a behavior distinct from its silicon analog trichlorosilane (SiHCl₃), which leaves residual hydride species on the surface [3]. This specific surface chemistry and thermal decomposition pathway render generic substitution a direct risk to film purity, interfacial quality, and device yield in advanced semiconductor manufacturing.

Quantitative Comparative Evidence: Trichlorogermane (HGeCl₃) Selection Advantages


Surface Hydrogen Transfer Efficiency: Complete H Transfer from Ge to Si at 200 K

In a direct surface science comparison using in-situ Fourier Transform Infrared (FTIR) spectroscopy, the dissociative adsorption of trichlorogermane (GeHCl₃) and trichlorosilane (SiHCl₃) on silicon surfaces was analyzed at 200 K. For trichlorogermane, no Ge-H absorption feature was detected in the 1970–1995 cm⁻¹ region, indicating a complete transfer of hydrogen from the germanium atom to the surface silicon atoms upon adsorption [1]. In contrast, SiHCl₃ decomposition was incomplete, with distinct ClₓSiH stretching (2196 cm⁻¹) and bending (775, 744 cm⁻¹) modes detected, confirming the retention of hydrogen on the silicon atom of the precursor [1].

Surface Chemistry FTIR Spectroscopy Semiconductor Epitaxy

ALD Deposition Temperature: 60 °C Process for GeTe Phase-Change Memory Films

Trichlorogermane (HGeCl₃) enables the atomic layer deposition (ALD) of conformal germanium telluride (GeTe) films at a low substrate temperature of 60 °C when paired with bis(trimethylsilyl)telluride [(Me₃Si)₂Te] [1]. This is a class-level inference advantage over alternative germanium precursors like GeCl₄ and germane (GeH₄), which typically necessitate higher thermal budgets (>250 °C for GeCl₄ reduction or >300 °C for GeH₄ pyrolysis) to achieve comparable film quality and growth rates. The ability to operate at 60 °C is directly attributed to the facile, low-temperature (∼70 °C) decomposition of HGeCl₃ into the highly reactive germanium(II) dichloride (GeCl₂) intermediate [2].

Atomic Layer Deposition Phase-Change Memory Germanium Telluride

Organometallic Condensation Selectivity: Reactivity with Tertiary Alkyl Halides

The reactivity of trichlorogermane (HGeCl₃) with alkyl halides is governed by a mechanism that involves the protonization of the Ge-H bond. Experimental studies demonstrate that HGeCl₃ undergoes condensation with allyl-type and tertiary saturated alkyl halides, but does not react with secondary and primary alkyl halides [1]. This reactivity pattern is mechanistically distinct from its silicon analog, trichlorosilane (HSiCl₃), which is not described as an equilibrium mixture of quadri- and bi-valent species [1]. This class-level difference suggests a different selectivity profile for HGeCl₃ in hydrogermylation reactions, making it a preferred precursor for specific organogermanium syntheses where tertiary carbon functionalization is desired without affecting primary or secondary sites.

Organometallic Synthesis Hydrogermylation Reaction Selectivity

Optimal Application Scenarios for Trichlorogermane (CAS 1184-65-2) in Advanced Manufacturing and Research


Low-Thermal-Budget ALD of GeTe for Phase-Change Memory (PCM) and Ovonic Threshold Switching (OTS) Selectors

For manufacturers of advanced non-volatile memory devices, particularly those developing 3D cross-point architectures like Intel's 3D XPoint™, trichlorogermane is the preferred germanium precursor. As demonstrated in Section 3, its ability to deposit conformal, stoichiometrically controllable GeTe films at 60 °C via ALD [1] directly addresses the stringent thermal budget constraints of integrating phase-change materials with complex CMOS circuitry. This low-temperature capability minimizes thermal damage to underlying layers and prevents unwanted diffusion of dopants, thereby preserving the performance and reliability of the memory cell. The method is specifically claimed in patent literature for fabricating GST (Ge₂Sb₂Te₅) films for PCRAM applications [2].

Atomic-Scale Interface Engineering for Si/Ge Heterostructures and Quantum Devices

In research and pilot production of advanced semiconductor heterostructures—such as SiGe-based high-mobility transistors or germanium-on-insulator (GOI) platforms—trichlorogermane offers a unique advantage in surface preparation and initial layer formation. The FTIR data presented in Section 3 confirms that HGeCl₃ undergoes complete hydrogen transfer upon adsorption on silicon at cryogenic temperatures (200 K), leaving no residual Ge-H species [3]. This results in a cleaner, more chemically abrupt Si/Ge interface compared to precursors like SiHCl₃ or GeH₄. This property is crucial for minimizing interfacial trap states and achieving the precise electronic confinement required for quantum dot or spintronic devices.

Synthesis of GeCl₂ In-Situ for Specialized Organometallic and Inorganic Reactions

For synthetic chemists, trichlorogermane serves as a practical and convenient source of the reactive germanium(II) dichloride (GeCl₂) intermediate. As established in Section 3, HGeCl₃ decomposes into GeCl₂ and HCl at a moderate 70 °C [4], a process that can be leveraged in-situ. This eliminates the need for handling the highly sensitive solid GeCl₂·dioxane complex or for generating GeCl₂ via high-temperature (300 °C) comproportionation of GeCl₄ and elemental germanium. This convenient generation of GeCl₂ is valuable for its use as a germanium analog of dichlorocarbene in insertion and addition reactions, facilitating the synthesis of organogermanium compounds and materials that are otherwise difficult to access.

Deposition of Ge-Containing Films on Temperature-Sensitive Substrates

Trichlorogermane's demonstrated efficacy in low-temperature (60 °C) ALD processes [1] expands the palette of viable substrates for germanium-based films. This makes it a candidate for depositing functional germanium layers on flexible polymer electronics, organic semiconductors, or even biological scaffolds where conventional high-temperature CVD precursors like GeH₄ would cause catastrophic thermal degradation. This application, while niche, represents a unique value proposition for HGeCl₃ where other germanium precursors cannot be used.

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